2,6-Bis(2-methoxyphenyl)pyridine
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Overview
Description
2,6-Bis(2-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Another method involves the use of a one-pot Willgerodt-Kindler reaction, which is potentially applicable to various dithiazolopyridines. This reaction involves the synthesis of the compound using specific reagents and conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyridine compounds.
Scientific Research Applications
2,6-Bis(2-methoxyphenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound exhibits a ‘turn-off’ response toward certain metal ions, such as copper and iron, and a new emission wavelength-ratiometric response to protons . These interactions are based on the compound’s ability to bind to these ions and undergo changes in its photophysical properties.
Comparison with Similar Compounds
2,6-Bis(2-methoxyphenyl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(2-benzimidazolyl)pyridine: This compound is used as a potent and specific SK channel blocker in vitro.
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: This compound has been studied for its luminescent properties and electrochemical behavior.
Properties
CAS No. |
195813-55-9 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,6-bis(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-5-3-8-14(18)16-10-7-11-17(20-16)15-9-4-6-13-19(15)22-2/h3-13H,1-2H3 |
InChI Key |
IHWOAMLSTZVYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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